molecular formula C11H8O2S B6326725 2-(5-Formylthiophen-2-yl)phenol, 95% CAS No. 893740-89-1

2-(5-Formylthiophen-2-yl)phenol, 95%

Cat. No. B6326725
CAS RN: 893740-89-1
M. Wt: 204.25 g/mol
InChI Key: GBYHSPZYSLAVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Formylthiophen-2-yl)phenol, 95% (2-FTP) is a chemical compound of phenol and thiophene. It is a highly stable compound with a melting point of 203-205°C and a boiling point of 250°C. 2-FTP has a wide range of applications in various scientific fields such as organic synthesis, analytical chemistry, and biochemistry. It is used as a reagent in the synthesis of various organic compounds, as a catalyst in organic reactions, and as an analytical tool in the characterization of organic molecules. In addition, 2-FTP has been studied for its biochemical and physiological effects, and it has been found to have a number of potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(5-Formylthiophen-2-yl)phenol, 95% is not well understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes involved in the metabolism of organic molecules. In addition, 2-(5-Formylthiophen-2-yl)phenol, 95% has been shown to interfere with the activity of certain transcription factors, which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(5-Formylthiophen-2-yl)phenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, 2-(5-Formylthiophen-2-yl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of organic molecules, as well as interfere with the activity of certain transcription factors. In addition, 2-(5-Formylthiophen-2-yl)phenol, 95% has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(5-Formylthiophen-2-yl)phenol, 95% is a highly stable compound with a wide range of applications, making it an ideal reagent for use in laboratory experiments. The compound is relatively easy to synthesize, and the reaction can be carried out at room temperature or at elevated temperatures. However, the compound is not soluble in water, making it difficult to use in certain experiments. In addition, the compound is not widely available, making it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on 2-(5-Formylthiophen-2-yl)phenol, 95%. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in medicine. In addition, further research is needed to better understand the mechanism of action of 2-(5-Formylthiophen-2-yl)phenol, 95% and to identify other potential applications of the compound. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of 2-(5-Formylthiophen-2-yl)phenol, 95%.

Synthesis Methods

2-(5-Formylthiophen-2-yl)phenol, 95% can be synthesized using several methods. The most common synthesis method involves the reaction of 2-thiophenol with formaldehyde in an acidic medium. This reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction produces 2-(5-Formylthiophen-2-yl)phenol, 95% as the major product, along with other minor products such as 1-formylthiophene and 2-formylthiophene. The reaction can be carried out at room temperature or at elevated temperatures.

Scientific Research Applications

2-(5-Formylthiophen-2-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in organic reactions, and as an analytical tool in the characterization of organic molecules. In addition, 2-(5-Formylthiophen-2-yl)phenol, 95% has been studied for its biochemical and physiological effects, and it has been found to have a number of potential applications in the field of medicine.

properties

IUPAC Name

5-(2-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYHSPZYSLAVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602523
Record name 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

893740-89-1
Record name 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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